

A Technical Guide to High-Purity DL-Arabinose for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity **DL- Arabinose** for research purposes. It covers commercial suppliers, key quality parameters, relevant experimental protocols, and associated signaling pathways to support your scientific endeavors.

Commercial Suppliers of High-Purity DL-Arabinose

A critical first step in any research is sourcing high-quality reagents. **DL-Arabinose**, a racemic mixture of D- and L-arabinose, is available from several reputable commercial suppliers. The purity of this compound is paramount for reliable and reproducible experimental outcomes. Most suppliers offer a research-grade purity of ≥98% or higher.

Below is a summary of prominent suppliers and their typical product specifications. For the most accurate and lot-specific information, it is always recommended to consult the supplier's website and the Certificate of Analysis (CoA) for a specific batch.



Supplier	Purity Specificatio n	Analytical Method	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Sigma- Aldrich (Merck)	≥98%[1][2]	Gas Chromatogra phy (GC)[1]	147-81-9[1]	C5H10O5[1]	150.13[1]
Thermo Fisher Scientific	98+%[3][4]	High- Performance Liquid Chromatogra phy (HPLC) [4]	147-81-9[3]	C5H10O5[3][4]	150.13[3]
Chem-Impex	≥99%[5]	High- Performance Liquid Chromatogra phy (HPLC) [5]	147-81-9[5]	C5H10O5[5]	150.13[5]
Santa Cruz Biotechnolog y	Not specified, refer to CoA[6]	Not specified	147-81-9[6]	C5H10O5[6]	150.13[6]
MOLNOVA	>98%[7]	High- Performance Liquid Chromatogra phy (HPLC) [7]	147-81-9[7]	C5H10O5[7]	150.13[7]
TCI AMERICA	>98.0%[8]	High- Performance Liquid Chromatogra phy (HPLC) [8]	147-81-9[8]	C5H10O5	150.13



Note: While the table provides a general overview, it is crucial to obtain lot-specific Certificates of Analysis (CoA) from the supplier for detailed impurity profiles and exact purity values. Sigma-Aldrich, for instance, provides access to lot-specific CoAs on their product pages.[1]

Experimental Protocols

DL-Arabinose and its individual enantiomers have diverse applications in biological research. Below are detailed methodologies for key experiments.

Arabinose-Inducible Gene Expression in E. coli

The L-arabinose inducible system is a cornerstone of molecular biology for controlled protein expression in E. coli. The pBAD promoter, regulated by the AraC protein, allows for fine-tuned expression levels based on the concentration of L-arabinose in the culture medium.

Objective: To induce the expression of a target protein cloned under the control of the pBAD promoter in E. coli.

Materials:

- E. coli strain containing the pBAD expression vector with the gene of interest (e.g., BL21-AI™).
- · Luria-Bertani (LB) medium.
- Appropriate antibiotic for plasmid selection.
- L-arabinose stock solution (e.g., 20% w/v, filter-sterilized).
- Shaking incubator.
- Spectrophotometer.

Protocol:

 Starter Culture: Inoculate a single colony of the E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220-250 rpm).
 [9][10]

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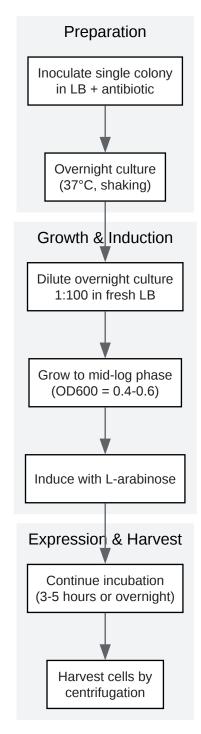


- Main Culture: The next day, dilute the overnight culture 1:100 into a larger volume of fresh
 LB medium with the antibiotic.
- Growth Monitoring: Incubate the main culture at 37°C with shaking. Monitor the optical density at 600 nm (OD₆₀₀) until it reaches the mid-log phase (OD₆₀₀ \approx 0.4-0.6).[9][10]
- Induction: Add L-arabinose to the culture to the desired final concentration. A common starting concentration is 0.2% (w/v).[11] For tighter regulation and optimization, a range of L-arabinose concentrations (e.g., 0.001% to 0.2%) can be tested.[10][12]
- Protein Expression: Continue to incubate the culture for an additional 3-5 hours or overnight, depending on the protein being expressed.[9][10] Optimal expression time should be determined empirically.
- Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification or analysis.

Experimental Workflow for Arabinose-Inducible Gene Expression in E. coli



Workflow for Arabinose-Inducible Gene Expression



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Caption: Workflow for inducing protein expression in E. coli using the L-arabinose system.



In Vitro Sucrase Inhibition Assay

L-arabinose is a known inhibitor of the intestinal enzyme sucrase. This protocol describes an in vitro assay to measure this inhibitory effect.

Objective: To determine the inhibitory effect of L-arabinose on sucrase activity.

Materials:

- Sucrase enzyme preparation (e.g., from rat intestinal acetone powder or Caco-2 cell homogenate).[13][14]
- Sucrose solutions of varying concentrations.
- L-arabinose solutions of varying concentrations.
- Assay buffer (e.g., phosphate buffer, pH 6.8).
- Glucose quantification kit (e.g., glucose oxidase-based).
- · Microplate reader.

Protocol:

- Enzyme Preparation: Prepare a homogenate of the sucrase source in the assay buffer. Centrifuge to remove cell debris and use the supernatant as the enzyme preparation.
- Assay Setup: In a 96-well plate, set up the following reactions:
 - Control: Sucrose solution + Assay buffer + Enzyme preparation.
 - Inhibitor: Sucrose solution + L-arabinose solution + Enzyme preparation.
 - Blank: Assay buffer + Enzyme preparation (to measure background glucose).
- Incubation: Pre-incubate the sucrose and L-arabinose solutions at 37°C for 5-10 minutes.
 Initiate the reaction by adding the enzyme preparation.[15]



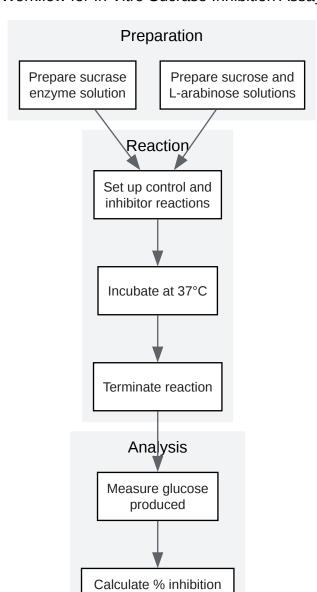




- Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
 [13][15]
- Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a stop solution.
- Glucose Measurement: Measure the amount of glucose produced in each well using a glucose quantification kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of sucrase inhibition by L-arabinose compared to
 the control. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be
 determined by performing the assay with varying concentrations of both sucrose and Larabinose and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics. Larabinose has been reported to be an uncompetitive inhibitor of sucrase.[16]

Experimental Workflow for In Vitro Sucrase Inhibition Assay





Workflow for In Vitro Sucrase Inhibition Assay

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and determine kinetics

Caption: Workflow for assessing the inhibitory effect of L-arabinose on sucrase activity in vitro.

Cell-Based Assay for D-Arabinose Induced Autophagy via p38 MAPK Signaling

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Recent studies have shown that D-arabinose can induce cell cycle arrest and autophagy in breast cancer cells through the p38 MAPK signaling pathway.[17][18] This protocol outlines a general approach to investigate this phenomenon.

Objective: To investigate the effect of D-arabinose on autophagy and the p38 MAPK signaling pathway in a cancer cell line.

Materials:

- Cancer cell line (e.g., MCF-7, MDA-MB-231).[18]
- Cell culture medium and supplements.
- D-arabinose.
- p38 MAPK inhibitor (e.g., SB203580).[17][18]
- Autophagy inhibitor (e.g., 3-Methyladenine).[17][18]
- Reagents for Western blotting (antibodies against p-p38, p38, LC3B, etc.).
- Reagents for cell viability assays (e.g., CCK-8).[17][18]
- Flow cytometer for cell cycle analysis.

Protocol:

- Cell Culture and Treatment: Culture the cells to a desired confluency. Treat the cells with varying concentrations of D-arabinose for different time points. Include control groups with a p38 MAPK inhibitor and/or an autophagy inhibitor to confirm the pathway.
- Cell Viability Assay: Assess the effect of D-arabinose on cell proliferation using a CCK-8 or similar assay.[17][18]
- Western Blotting: Prepare cell lysates and perform Western blotting to analyze the
 expression and phosphorylation levels of key proteins in the p38 MAPK and autophagy
 pathways (e.g., p-p38, total p38, LC3-I, LC3-II). An increase in the LC3-II/LC3-I ratio is
 indicative of autophagy induction.



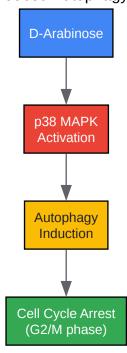
- Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide) to determine if D-arabinose induces cell cycle arrest.[17]
- Data Analysis: Quantify the results from Western blots and cell viability assays. Analyze the cell cycle data to determine the percentage of cells in each phase.

Signaling Pathways

D-Arabinose Induced Autophagy via p38 MAPK Signaling Pathway

D-arabinose has been shown to activate the p38 MAPK signaling pathway, leading to the induction of autophagy and subsequent cell cycle arrest in breast cancer cells.[17][18]

D-Arabinose Induced Autophagy via p38 MAPK



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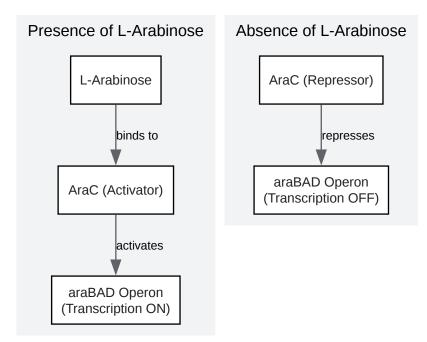
Caption: D-Arabinose activates p38 MAPK, which in turn induces autophagy, leading to cell cycle arrest.



L-Arabinose Operon Regulation in E. coli

The expression of genes involved in L-arabinose metabolism in E. coli is tightly regulated by the AraC protein. In the presence of L-arabinose, AraC acts as an activator, promoting the transcription of the araBAD operon. In the absence of L-arabinose, AraC acts as a repressor.

L-Arabinose Operon Regulation in E. coli



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Caption: Regulation of the E. coli L-arabinose operon by the AraC protein.

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